molecular formula C8H8ClNO2 B12628403 5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde

5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde

Cat. No.: B12628403
M. Wt: 185.61 g/mol
InChI Key: ZOWDALAXIOBTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 5, a 1-hydroxyethyl group at position 6, and a carbaldehyde functional group at position 2.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

5-chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H8ClNO2/c1-5(12)8-7(9)2-6(4-11)3-10-8/h2-5,12H,1H3

InChI Key

ZOWDALAXIOBTGG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=N1)C=O)Cl)O

Origin of Product

United States

Preparation Methods

Synthesis via Diazotization and Nitration

One of the primary methods for synthesizing 5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde involves a multi-step process starting from 2-amino-5-chloropyridine. This method includes diazotization, nitration, reduction, and subsequent diazotization to achieve the target compound.

Process Overview:

  • Starting Material : Begin with 2-amino-5-chloropyridine.

  • Diazotization :

    • React with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at temperatures ranging from 20°C to 80°C.
    • This step generates 2-hydroxy-5-chloropyridine.
  • Nitration :

    • The resulting compound undergoes nitration using concentrated nitric acid at temperatures between 30°C to 100°C.
    • This produces 2-hydroxy-3-nitro-5-chloropyridine.
  • Reduction :

    • Reduce the nitro group using reducing agents (e.g., iron powder or noble metal catalysts such as palladium) to form 2-hydroxy-3-amino-5-chloropyridine.
  • Final Diazotization :

    • Perform diazotization again on the amino compound to yield the final product, this compound, under controlled temperatures of -20°C to -10°C.

Yield and Purity : The described method has shown yields exceeding 80% with high purity levels (>98%) as determined by HPLC analysis.

Alternative Synthesis via Hydrogenation of Pyridine Nitriles

Another approach involves the hydrogenation of pyridine nitriles to produce pyridine aldehydes, which can be adapted for synthesizing this compound.

Process Overview:

  • Starting Material : Use a suitable pyridine nitrile derivative as a precursor.

  • Hydrogenation :

    • Dissolve the nitrile in an aqueous acid medium (e.g., hydrochloric acid).
    • Introduce a hydrogenation catalyst (e.g., palladium on carbon) and hydrogen gas under controlled conditions (pressure <50 psi, temperature around 25°C to 35°C).
  • Isolation :

    • After completion of hydrogenation, filter out the catalyst and neutralize the solution.
    • Isolate the aldehyde product through extraction or steam distillation methods.

Characterization Techniques

The synthesized compounds are typically characterized using a variety of analytical techniques:

Research Findings

Recent studies have indicated that optimizing reaction conditions significantly impacts yield and purity for compounds similar to this compound. Future research directions may include:

  • Exploring alternative reducing agents for improved efficiency.

  • Investigating biological activities of synthesized compounds for potential pharmaceutical applications.

Summary Table of Preparation Methods

Method Steps Involved Yield (%) Purity (%)
Diazotization & Nitration Diazotization → Nitration → Reduction → Final Diazotization >80 >98
Hydrogenation of Pyridine Nitriles Hydrogenation in aqueous acid medium with catalyst Variable Variable

Chemical Reactions Analysis

Aldehyde Group Reactivity

The aldehyde group at position 3 of the pyridine ring is highly reactive and participates in common carbonyl transformations:

  • Nucleophilic Addition :
    Reaction with amines (e.g., hydrazines, hydroxylamines) to form hydrazones or oximes. For example, pyridyl hydrazones are precursors for heterocyclic systems like pyrazoles .
    Example :

    CHO+H2N-NH2CH=N-NH2+H2O\text{CHO} + \text{H}_2\text{N-NH}_2 \rightarrow \text{CH=N-NH}_2 + \text{H}_2\text{O}
  • Condensation Reactions :
    Knoevenagel or Claisen-Schmidt condensation with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) to form α,β-unsaturated derivatives. Such reactions are widely utilized in pyridine-based pharmacophore synthesis .

Hydroxyethyl Substituent Reactions

The secondary alcohol at position 6 may undergo:

  • Oxidation :
    Conversion to a ketone (e.g., using CrO3_3 or PCC) to yield 5-chloro-6-acetylpyridine-3-carbaldehyde , enhancing electrophilicity for further reactions .

  • Esterification/Acylation :
    Reaction with acyl chlorides (e.g., acetyl chloride) under basic conditions to form esters, improving lipophilicity for biological applications .

  • Etherification :
    Alkylation with alkyl halides (e.g., methyl iodide) to produce ether derivatives, altering solubility and steric properties .

Chlorine Substitution

The chloro group at position 5 can participate in:

  • Nucleophilic Aromatic Substitution :
    Displacement by nucleophiles (e.g., amines, alkoxides) under thermal or catalytic conditions. For example, reaction with morpholine could yield 5-morpholino-6-(1-hydroxyethyl)pyridine-3-carbaldehyde .

  • Cross-Coupling Reactions :
    Suzuki-Miyaura coupling with aryl boronic acids to introduce aryl/heteroaryl groups, leveraging palladium catalysts .

Multicomponent Reactions

The aldehyde and hydroxyethyl groups may synergize in:

  • Biginelli or Hantzsch Reactions :
    Formation of dihydropyrimidines or polycyclic systems via condensation with urea/thiourea and β-ketoesters .

  • Hydroxyalkylation :
    Friedel-Crafts-type alkylation with aromatic/heteroaromatic rings under acid catalysis .

Biological Activity Implications

While direct data are unavailable, structurally similar compounds exhibit:

  • Antimicrobial Activity : Pyridine carbaldehydes with chloro and hydroxyl groups show efficacy against S. aureus and E. coli .

  • Anticancer Potential : Hydroxyethyl derivatives may act as kinase inhibitors or apoptosis inducers via aldehyde-mediated protein adduct formation .

Key Limitations

  • No direct studies on 5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde were identified in the analyzed literature.

  • Predictions are based on analogous pyridine carbaldehydes (e.g., 2-chloroquinoline-3-carbaldehyde , pyrrolopyridine carbaldehydes ).

Further experimental validation is required to confirm these pathways.

Scientific Research Applications

Antimicrobial Properties

The compound exhibits significant antimicrobial activity, making it a candidate for developing new antibacterial and antifungal agents. Research indicates that pyridine derivatives, including 5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde, possess the ability to inhibit the growth of various pathogens.

  • Mechanism of Action : Pyridine compounds often interact with bacterial proteins, disrupting essential cellular processes. The presence of functional groups such as hydroxyl and chloro enhances their biological activity by improving solubility and bioavailability.
  • Case Studies :
    • A study demonstrated that derivatives with similar structures showed minimum inhibitory concentrations (MIC) against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli in the range of 6.25–12.5 μg/mL .
    • Another investigation highlighted the effectiveness of pyridine derivatives against fungal strains, achieving MIC values around 12.5 μg/mL for Candida albicans and Candida glabrata .

Medicinal Chemistry Applications

The structural features of this compound lend themselves to various applications in medicinal chemistry.

  • Antiviral Activity : Recent studies have indicated that certain pyridine derivatives exhibit antiviral properties, particularly against RNA viruses such as SARS-CoV-2. The ability to modify the structure allows for the exploration of new compounds with enhanced efficacy against viral infections .
  • Potential in Anticancer Research : The unique molecular structure may also contribute to anticancer activity, as many pyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms .

Summary of Research Findings

Application AreaFindings
Antimicrobial ActivityEffective against Staphylococcus aureus, Escherichia coli, MIC = 6.25–12.5 μg/mL
Antifungal ActivityActive against Candida albicans, MIC = 12.5 μg/mL
Synthesis MethodsAchieved via Mannich reaction and condensation techniques
Medicinal ChemistryPotential antiviral and anticancer properties noted in recent studies

Mechanism of Action

The mechanism of action of 5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Notable Properties
5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde Cl (5), 1-hydroxyethyl (6), CHO (3) Aldehyde, hydroxyethyl, chloro ~187.6* Polar, reactive aldehyde moiety
6-Chloro-5-hydroxypyridine-3-carbaldehyde Cl (6), OH (5), CHO (3) Aldehyde, hydroxyl, chloro ~171.6 Higher solubility due to -OH
5-Chloro-6-phenylpyridazin-3(2H)-one Cl (5), Ph (6), ketone (3) Ketone, aryl, chloro ~235.7 Lipophilic, π-π stacking capacity
2-(1-Hydroxyethyl)imidazole Hydroxyethyl (2) Imidazole, hydroxyethyl ~112.1 Zinc chelation, enzyme inhibition

*Calculated based on standard atomic weights.

Reactivity and Functional Group Impact

  • Aldehyde vs. Ketone/Carboxylic Acid Derivatives : The carbaldehyde group in the target compound enhances electrophilicity, enabling nucleophilic addition reactions, unlike the ketone in 5-chloro-6-phenylpyridazin-3(2H)-one or carboxylic acid derivatives in . This reactivity may facilitate covalent binding to biological targets or degradation under basic conditions.
  • Hydroxyethyl vs. This aligns with findings in , where hydroxyethyl-substituted imidazoles showed enhanced ligand efficiency and zinc-binding capacity in enzyme inhibition .

Biological Activity

5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, and anti-inflammatory effects, supported by research findings and data.

PropertyValue
Molecular Formula C8H8ClN1O2
Molecular Weight 185.61 g/mol
CAS Number 113118-82-4
IUPAC Name This compound

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study reported the Minimum Inhibitory Concentration (MIC) values of various pyridine compounds against common pathogens:

CompoundMIC (μg/mL)Target Organisms
This compound12.5 - 25Staphylococcus aureus, E. coli
Other related pyridine compounds6.25 - 12.5Bacillus subtilis, Pseudomonas aeruginosa

The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Antiviral Activity

Pyridine derivatives have also been studied for their antiviral properties. A comparative analysis highlighted the effectiveness of several compounds against viral strains:

CompoundEC50 (μM)Viral Strain
This compound2.4Zika Virus (ZIKV)
Other pyridine derivatives1.4 - 3.0Dengue Virus (DENV-2)

These findings indicate that this compound can inhibit viral replication, making it a candidate for further antiviral drug development .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using various in vitro assays. The results showed significant inhibition of pro-inflammatory cytokines:

CompoundInhibition (%)Assay Type
This compound43.17Paw edema model
Standard Drug (Indomethacin)47.72Paw edema model

The compound exhibited a comparable efficacy to indomethacin, a well-known anti-inflammatory drug, suggesting its potential for treating inflammatory conditions .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Effects : The compound may disrupt bacterial cell wall synthesis or function by inhibiting key enzymes involved in these processes.
  • Antiviral Mechanism : It is hypothesized that the compound interferes with viral entry or replication within host cells through inhibition of viral enzymes.
  • Anti-inflammatory Action : The compound may modulate the immune response by downregulating the production of pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

Several studies have explored the biological activities of pyridine derivatives, including this specific compound:

  • Antimicrobial Efficacy Study : A series of experiments demonstrated that derivatives similar to this compound exhibited potent antibacterial activity against various strains, with MIC values often lower than standard antibiotics .
  • Antiviral Investigations : Research focused on the antiviral properties revealed that this compound effectively inhibited ZIKV and DENV-2 at low concentrations, indicating its potential as a therapeutic agent in viral infections .
  • Inflammation Models : In vivo studies using animal models showed significant reductions in inflammation markers when treated with the compound, supporting its role as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution at the pyridine ring, followed by oxidation or condensation reactions. For example, chlorination at the 5-position of pyridine derivatives often employs POCl₃ or SOCl₂ under reflux . The hydroxyethyl group may be introduced through Grignard reagent addition to a ketone intermediate, followed by reduction. Reaction temperature (60–100°C) and solvent polarity (e.g., acetone vs. DMF) critically affect regioselectivity and yield. Purification typically involves column chromatography with ethyl acetate/petroleum ether gradients .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR : ¹H NMR resolves the hydroxyethyl group’s stereochemistry (δ 1.2–1.5 ppm for CH₃; δ 4.0–4.5 ppm for CH-OH). ¹³C NMR confirms the aldehyde carbon at ~190 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays).
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ and fragments (e.g., loss of Cl or aldehyde groups) .

Q. How should researchers optimize storage conditions to prevent decomposition?

  • Methodological Answer : Store at –20°C under inert gas (N₂/Ar) in amber glass vials to avoid light-induced aldehyde oxidation. Desiccants (e.g., silica gel) prevent hydrolysis of the hydroxyethyl group. Periodic stability checks via TLC or HPLC are recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-chlorination or aldehyde dimerization). To mitigate:

  • Use kinetic control : Lower temperatures (0–25°C) favor selective chlorination over pyridine ring decomposition.
  • Introduce protecting groups : Temporarily block the aldehyde with ethylene glycol to prevent unwanted nucleophilic attacks during hydroxyethylation .
  • Validate reproducibility using in situ FTIR to monitor reaction progress .

Q. How can computational modeling predict the reactivity of the aldehyde group in nucleophilic addition reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the compound’s geometry using B3LYP/6-31G(d) to identify electrophilic hotspots. The aldehyde’s LUMO energy (-1.5 to -2.0 eV) correlates with susceptibility to nucleophilic attack (e.g., by amines or hydrazines).
  • Molecular Dynamics : Simulate solvent effects (e.g., water vs. THF) on transition-state energetics for reactions like Schiff base formation .

Q. What experimental designs elucidate the hydroxyethyl group’s stereochemical impact on biological activity?

  • Methodological Answer :

  • Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution to isolate (R)- and (S)-hydroxyethyl isomers.
  • Biological Assays : Compare isomers’ IC₅₀ values in enzyme inhibition studies (e.g., kinase assays). Stereospecific hydrogen bonding often enhances binding affinity for (R)-isomers .

Q. How can researchers design structure-activity relationship (SAR) studies targeting the pyridine ring’s substitution pattern?

  • Methodological Answer :

  • Analog Synthesis : Replace Cl with F, Br, or methyl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl boronic acids) .
  • Pharmacophore Mapping : Use X-ray crystallography (e.g., protein-ligand co-crystals) or docking simulations (AutoDock Vina) to identify critical interactions (e.g., halogen bonding with Cl substituent) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.